SM-324405
Overview
Description
SM 324405 is a selective toll-like receptor 7 (TLR7) agonist antedrug. It is designed to be rapidly metabolized to an inactive form upon entry into the circulation, thereby preventing systemic toxicity. This compound is primarily used for immunoresearch of allergic diseases .
Mechanism of Action
Target of Action
SM 324405, also known as Methyl 2-(3-((6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)phenyl)acetate, is a potent agonist of the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system that recognizes single-stranded RNA in viruses and triggers the production of cytokines that stimulate the immune response .
Mode of Action
SM 324405 interacts with TLR7, triggering a cascade of events that lead to the production of cytokines . It exhibits selectivity for TLR7 over TLR8 . The compound induces the expression of interferon-alpha (IFN-α) and interferon-gamma (IFN-γ) in human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes .
Biochemical Pathways
The activation of TLR7 by SM 324405 leads to the production of cytokines, which are key players in the immune response . These cytokines, including IFN-α and IFN-γ, help to regulate the immune system and fight off infections .
Pharmacokinetics
SM 324405 is rapidly metabolized to an inactive form upon entry into the circulation . This rapid metabolism, with a half-life of 2.6 minutes in human plasma, helps to prevent systemic toxicity .
Result of Action
The activation of TLR7 by SM 324405 leads to an enhanced immune response, making it a potential candidate for immunotherapy of allergic diseases . In vivo studies have shown that SM 324405 effectively inhibits allergen-induced airway inflammation without inducing systemic cytokines .
Action Environment
The action of SM 324405 is influenced by the environment in which it is administered. For instance, its rapid metabolism in the plasma environment helps to prevent systemic toxicity
Biochemical Analysis
Biochemical Properties
SM 324405 plays a crucial role in biochemical reactions as a TLR7 agonist. It interacts with Toll-like receptor 7, a protein that plays a key role in the immune system by recognizing pathogens and activating immune responses. The compound has an EC50 value of 50 nM for TLR7, indicating its high potency . SM 324405 induces the expression of interferon-alpha and interferon-gamma in human peripheral blood mononuclear cells and mouse splenocytes, while inhibiting the production of interleukin-5 in human peripheral blood mononuclear cells in vitro .
Cellular Effects
SM 324405 affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a TLR7 agonist, SM 324405 activates immune cells, leading to the production of cytokines and other immune mediators . This activation can enhance the immune response against pathogens and has potential therapeutic applications in treating allergic diseases .
Molecular Mechanism
The molecular mechanism of SM 324405 involves its binding to Toll-like receptor 7. This binding triggers a cascade of signaling events that lead to the activation of immune responses. SM 324405’s agonistic activity is rapidly lost in the plasma environment, preventing systemic toxicity . The compound’s ability to induce interferon-alpha and interferon-gamma expression while inhibiting interleukin-5 production highlights its role in modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SM 324405 change over time. The compound is metabolized to its corresponding acid in human plasma with a half-life of 2.6 minutes . This rapid metabolism ensures that SM 324405 exerts its effects locally without causing systemic toxicity. Long-term studies have shown that SM 324405 effectively inhibits allergen-induced airway inflammation without inducing systemic cytokine production .
Dosage Effects in Animal Models
The effects of SM 324405 vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
SM 324405 is involved in specific metabolic pathways, including its rapid conversion to an inactive form upon entry into the circulation. This conversion is facilitated by enzymes in the plasma, ensuring that the compound’s agonistic activity is localized and does not cause systemic toxicity . The metabolic flux and levels of metabolites are influenced by the presence of SM 324405, highlighting its role in modulating immune responses.
Transport and Distribution
SM 324405 is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it exerts its effects at the desired sites . The transport and distribution mechanisms are crucial for the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of SM 324405 is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that SM 324405 interacts with its target proteins and exerts its effects efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SM 324405 involves the preparation of 8-oxoadenine derivativesThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of SM 324405 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically supplied as a powder with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
SM 324405 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding acid.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The butoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions include the corresponding acid and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
SM 324405 has several scientific research applications, including:
Chemistry: Used as a model compound to study TLR7 agonists.
Biology: Investigated for its role in modulating immune responses.
Medicine: Explored for its potential in treating allergic diseases and other immune-related conditions.
Industry: Utilized in the development of new immunotherapeutic agents
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions.
Resiquimod: A TLR7 and TLR8 agonist with broader applications in immunotherapy
Uniqueness
SM 324405 is unique due to its antedrug properties, which allow it to be rapidly metabolized to an inactive form, reducing systemic toxicity. This characteristic makes it particularly suitable for localized treatments without causing widespread side effects .
Properties
IUPAC Name |
methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXILFZWMVNDOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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